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Executive Summary
Carlumab (CNTO 888) is a human monoclonal antibody that targets the CC-chemokine ligand

2 (CCL2), a key signaling protein involved in inflammation and tumorigenesis. Developed by

Janssen Biotech, Carlumab entered clinical trials with the promising hypothesis that blocking

the CCL2-CCR2 signaling axis would inhibit tumor growth and progression by disrupting

angiogenesis and macrophage infiltration into the tumor microenvironment. Despite a strong

preclinical rationale and a manageable safety profile, Carlumab was ultimately discontinued in

2012 due to limited clinical efficacy as a monotherapy.[1] This technical guide provides a

comprehensive historical overview of the Carlumab clinical trials, detailing the scientific

rationale, experimental protocols, and key findings that led to its discontinuation. It aims to offer

valuable insights for researchers, scientists, and drug development professionals working on

novel immunotherapies and targeted agents.

Introduction: The Scientific Rationale for Targeting
CCL2
The CC-chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1

(MCP-1), is a potent chemokine that plays a critical role in the recruitment of monocytes,

memory T cells, and dendritic cells to sites of inflammation and tumor growth.[2][3] CCL2
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exerts its effects by binding to its primary receptor, CCR2.[2] The CCL2-CCR2 signaling axis is

implicated in a variety of pathological processes, including:

Tumor Growth and Metastasis: By recruiting tumor-associated macrophages (TAMs), the

CCL2-CCR2 axis promotes an immunosuppressive tumor microenvironment, enhances

angiogenesis, and facilitates tumor cell invasion and metastasis.[2][3]

Inflammatory Diseases: This pathway is a key driver of chronic inflammation in various

conditions, including idiopathic pulmonary fibrosis (IPF), where it mediates the recruitment of

fibrocytes.

Carlumab was developed as a fully human IgG1κ monoclonal antibody designed to specifically

bind to and neutralize CCL2, thereby preventing its interaction with CCR2 and inhibiting the

downstream signaling cascade.[2][3] The primary therapeutic hypothesis was that by blocking

this pathway, Carlumab could reverse the immunosuppressive tumor microenvironment and

inhibit tumor growth.

The CCL2-CCR2 Signaling Pathway
The following diagram illustrates the key components and downstream effects of the CCL2-

CCR2 signaling pathway, which was the therapeutic target of Carlumab.
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Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of Carlumab.
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Carlumab Clinical Trials: A Historical Overview
Carlumab was investigated in several clinical trials across different indications, primarily in

oncology and inflammatory disease. The following sections summarize the key trials, their

methodologies, and outcomes.

Phase 1 Study in Advanced Solid Malignancies
(NCT00537368)
This first-in-human, open-label, dose-escalation study aimed to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of Carlumab in patients with advanced

solid tumors.[3]

Experimental Protocol:

Patient Population: Patients with advanced solid malignancies for whom standard therapy

was no longer effective.

Study Design: Dose-escalation cohorts received Carlumab at 0.3, 1, 3, 10, or 15 mg/kg

intravenously every 2 weeks.[3] A dose-expansion phase was also conducted at 10 and 15

mg/kg.[3]

Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the

safety profile of Carlumab.

Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics (free and total CCL2

levels), and preliminary anti-tumor activity (RECIST criteria).

Summary of Key Findings:
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Endpoint Result

Maximum Tolerated Dose (MTD) Not reached.[3]

Recommended Phase 2 Dose 15 mg/kg every 2 weeks.[3]

Most Common Adverse Events (Grade 1-2)
Fatigue (9%), Nausea (7%), Headache (7%),

Vomiting (5%), Pruritus (5%).[3]

Pharmacokinetics Terminal half-life of 6.6-9.6 days.[3]

Pharmacodynamics
Transient suppression of free CCL2, followed by

a >1,000-fold increase in total CCL2.[3]

Preliminary Efficacy

Two patients had stable disease for over 7

months. One patient with ovarian cancer and

one with prostate cancer showed significant

biomarker reduction and stable disease.[3]

Phase 2 Study in Metastatic Castration-Resistant
Prostate Cancer (mCRPC) (NCT00998125)
This open-label, single-arm Phase 2 study was designed to assess the efficacy and safety of

Carlumab in patients with mCRPC who had progressed after docetaxel-based chemotherapy.

[2]

Experimental Protocol:

Patient Population: 46 patients with progressive mCRPC previously treated with docetaxel.

[2]

Study Design: Patients received 15 mg/kg of Carlumab via intravenous infusion every 2

weeks until disease progression.[2][4]

Primary Outcome Measure: Composite response rate, including changes in skeletal lesions,

extraskeletal lesions, and PSA levels.[2]

Secondary Outcome Measures: Overall response rate (RECIST), overall survival (OS), PSA

response, safety, and pharmacodynamics.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/23385782/
https://pubmed.ncbi.nlm.nih.gov/22907596/
https://pubmed.ncbi.nlm.nih.gov/22907596/
https://pubmed.ncbi.nlm.nih.gov/22907596/
https://ctv.veeva.com/study/a-study-of-the-safety-and-efficacy-of-single-agent-carlumab-an-anti-chemokine-ligand-2-ccl2-in-p
https://pubmed.ncbi.nlm.nih.gov/22907596/
https://pubmed.ncbi.nlm.nih.gov/22907596/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary of Key Findings:

Endpoint Result

PSA Response No patients achieved a PSA response.[2]

RECIST Response No objective responses were observed.[2]

Stable Disease (SD)
14 patients (34%) had stable disease for at least

3 months.[2]

Median Overall Survival (OS) 10.2 months.[2]

Most Common Grade ≥3 Adverse Events Back pain (11%), bone pain (9%).[2]

Pharmacodynamics
Transient suppression of free CCL2 after each

dose, which was not sustained.[2]

Phase 1b Study in Combination with Chemotherapy
(NCT01204996)
This study evaluated the safety and efficacy of Carlumab in combination with four different

standard-of-care chemotherapy regimens in patients with advanced solid tumors.[5][6]

Experimental Protocol:

Patient Population: Patients with advanced solid tumors for whom one of the chemotherapy

regimens was considered standard of care.[5][6]

Study Design: Four treatment arms:

Carlumab (15 mg/kg) + docetaxel

Carlumab (15 mg/kg) + gemcitabine

Carlumab (15 mg/kg) + paclitaxel and carboplatin

Carlumab (10 mg/kg) + pegylated liposomal doxorubicin[5][6]

Primary Outcome Measure: Safety and tolerability of the combination therapies.[6]
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Summary of Key Findings:

Endpoint Result

Safety

The combination was generally well-tolerated,

with dose-limiting toxicities observed in the

docetaxel and gemcitabine arms.[5]

Most Common Grade ≥3 Adverse Events

Neutropenia, febrile neutropenia,

thrombocytopenia, anemia, and stomatitis,

consistent with the known profiles of the

chemotherapy agents.[5]

Efficacy
One partial response and 18 patients (38%) with

stable disease were observed.[5]

Pharmacodynamics

Similar to monotherapy trials, free CCL2 was

transiently suppressed, followed by an increase.

[5]

Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF)
(NCT00786201)
This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of

Carlumab in patients with IPF.[7][8]

Experimental Protocol:

Patient Population: 126 patients with IPF.[7]

Study Design: Patients were randomized to receive placebo or Carlumab at 1 mg/kg, 5

mg/kg, or 15 mg/kg every 4 weeks.[7]

Primary Outcome Measure: Rate of percentage change in forced vital capacity (FVC).[7]

Summary of Key Findings:
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Endpoint Result

Primary Efficacy Endpoint
No treatment effect on the rate of FVC change

was observed.[7]

FVC Decline
All active treatment groups showed a greater

decline in FVC compared to placebo.[7]

Safety
A higher proportion of serious adverse events

was observed in the 5 mg/kg group.[7]

Pharmacodynamics
Free CCL2 levels were unexpectedly elevated

above baseline at 24 and 52 weeks.[7]

Study Status
Dosing was suspended due to an unfavorable

interim benefit-risk analysis.[7]

Experimental Workflow of a Typical Carlumab
Clinical Trial
The following diagram outlines the general workflow for a patient participating in a Carlumab

clinical trial, from screening to follow-up.
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Caption: A generalized experimental workflow for Carlumab clinical trials.
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Discontinuation of Carlumab: A Critical Analysis
The clinical development of Carlumab was halted in 2012 due to a consistent lack of significant

clinical efficacy across multiple trials and indications.[1] The primary reasons for this failure can

be summarized as follows:

Transient CCL2 Suppression: While Carlumab was effective at binding to and neutralizing

free CCL2 in the serum, this effect was short-lived.[2][3]

Compensatory Upregulation of CCL2: The initial suppression of free CCL2 led to a significant

compensatory increase in the production of total CCL2, overwhelming the administered dose

of Carlumab and restoring the signaling pathway.[2][3] This phenomenon was observed

across all major clinical trials.[2][3][5][7]

Lack of Monotherapy Efficacy: As a single agent, Carlumab did not demonstrate sufficient

anti-tumor activity to warrant further development in unselected patient populations.[2][9]

Unfavorable Risk-Benefit in IPF: In the idiopathic pulmonary fibrosis trial, not only was there

a lack of efficacy, but there was also a trend towards worse outcomes in the treatment arms,

leading to the early termination of the study.[7][10]

The following diagram illustrates the logical relationship between the rationale for developing

Carlumab and the ultimate reasons for its discontinuation.
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Rationale for Development:
Targeting the CCL2-CCR2 axis will

inhibit tumor growth and inflammation.

Hypothesis:
Carlumab will neutralize CCL2,

leading to sustained pathway inhibition.

Clinical Trials Conducted:
Phase 1 and 2 studies in various

cancers and idiopathic pulmonary fibrosis.

Key Observation 1:
Transient suppression of free CCL2.

Key Observation 2:
Compensatory upregulation of total CCL2.

Clinical Outcome:
Lack of significant and sustained

clinical efficacy.

Discontinuation of Carlumab Development

Click to download full resolution via product page

Caption: The logical pathway from the rationale for Carlumab to its discontinuation.

Conclusion and Future Directions
The story of Carlumab serves as a valuable case study in the development of targeted

therapies. While the scientific rationale for inhibiting the CCL2-CCR2 pathway remains

compelling, the clinical experience with Carlumab highlights the challenges of targeting a single

chemokine in a complex biological system with robust compensatory mechanisms.
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Future research in this area may focus on:

Combination Therapies: The transient effects of CCL2 inhibition might be overcome by

combining a CCL2-targeting agent with other immunotherapies, such as checkpoint

inhibitors, to create a more profound and sustained anti-tumor immune response.

Alternative Dosing Strategies: Investigating different dosing regimens or formulations that

could lead to more sustained suppression of the CCL2-CCR2 axis.

Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who

are most likely to respond to CCL2-targeted therapies.

In conclusion, while Carlumab did not achieve its therapeutic promise, the knowledge gained

from its clinical trials has significantly advanced our understanding of the CCL2-CCR2 axis and

provides crucial lessons for the future development of drugs targeting this and other chemokine

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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